
Bifeprunox mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bifeprunox mesylate is a useful research compound. Its molecular formula is C25H27N3O5S and its molecular weight is 481.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action
Bifeprunox mesylate acts as a partial agonist at the dopamine D2 receptors and serotonin 5-HT1A receptors. This dual action allows it to stabilize dopaminergic activity in the brain, which is crucial for alleviating both positive and negative symptoms of schizophrenia without the typical side effects associated with full agonists. Studies have shown that bifeprunox achieves significant D2 receptor occupancy at doses as low as 10 mg, providing therapeutic effects while minimizing excessive dopaminergic stimulation .
Biochemical Properties
The compound exhibits mixed receptor activity, influencing neurotransmitter systems involved in mood regulation and psychosis. Its unique pharmacological profile includes a decrease in plasma prolactin levels and favorable effects on metabolic parameters such as weight and cholesterol levels, making it distinct from other atypical antipsychotics like olanzapine and risperidone .
Clinical Efficacy
Efficacy Studies
Clinical trials have demonstrated the efficacy of bifeprunox in reducing symptoms of schizophrenia. In a six-week double-blind study involving 589 patients, bifeprunox at a dose of 20 mg showed statistically significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The most common treatment-emergent adverse events were gastrointestinal in nature, with no significant increase in extrapyramidal symptoms compared to placebo .
Case Studies
- Case Study 1 : A 34-year-old male with schizophrenia experienced a reduction in PANSS score from 75 to 55 after switching from risperidone to bifeprunox over six weeks.
- Case Study 2 : A female patient reported improved mood stability and weight loss after initiating treatment with bifeprunox, contrasting her previous experience with olanzapine, which had caused weight gain.
Safety Profile
Bifeprunox's safety profile has been favorable in clinical trials. It has been associated with:
- Weight Loss : Unlike many atypical antipsychotics that lead to weight gain, bifeprunox has shown significant weight loss effects.
- Reduced Prolactin Levels : Patients treated with bifeprunox experienced a decrease in prolactin levels, which is beneficial given the side effects associated with elevated prolactin.
- Minimal Extrapyramidal Symptoms : The incidence of extrapyramidal symptoms was comparable to placebo, indicating a lower risk of movement disorders associated with treatment .
Análisis De Reacciones Químicas
Chemical Reactions of Bifeprunox Mesylate
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: Oxidation reactions can modify the functional groups on the compound, which could alter its pharmacological properties.
- Reduction: Reduction reactions can modify the oxidation state of the compound, affecting its activity.
- Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the compound. The major products formed from these reactions depend on the specific conditions and reagents used.
Polymorphic Forms
This compound exists in different crystalline polymorphic forms, denoted as α, β, and γ . These forms differ substantially in their physicochemical parameters, including:
The polymorphic form α has a melting point of 277 °C (DSC heating rate 10 K/min) . A stable form of this compound can be obtained when at least about 50% by weight of the this compound is in the polymorphic α form and is substantially devoid of any β or γ polymorphic forms .
Receptor Interactions
This compound interacts with various neurotransmitter systems. It acts as a partial agonist at the Dopamine D2 receptor and the Serotonin 5-HT1A receptor. Bifeprunox shows high affinity but low efficacy (intrinsic activity) at dopamine D2 receptors . It also shows full agonism at Serotonin 5-HT1A receptors regulating serotonin synthesis .
Propiedades
IUPAC Name |
methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWKHSGOYGLGPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956533 |
Source
|
Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350992-13-1 |
Source
|
Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFEPRUNOX MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.